![molecular formula C15H22N2 B13171709 2-Benzyl-2-azaspiro[4.4]nonan-6-amine](/img/structure/B13171709.png)
2-Benzyl-2-azaspiro[4.4]nonan-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-2-azaspiro[4.4]nonan-6-amine is a chemical compound with the molecular formula C15H22N2 and a molecular weight of 230.35 g/mol . This compound is known for its unique spirocyclic structure, which consists of a benzyl group attached to a spiro[4.4]nonane ring system containing an amine group.
Preparation Methods
The synthesis of 2-Benzyl-2-azaspiro[4.4]nonan-6-amine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of a benzyl halide with a spirocyclic amine precursor in the presence of a base. The reaction conditions often include solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Benzyl-2-azaspiro[4.4]nonan-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts or bases. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Benzyl-2-azaspiro[4.4]nonan-6-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 2-Benzyl-2-azaspiro[4.4]nonan-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites and modulate the activity of these targets. The pathways involved in its mechanism of action depend on the specific biological context and the targets it interacts with .
Comparison with Similar Compounds
2-Benzyl-2-azaspiro[4.4]nonan-6-amine can be compared with other similar compounds, such as:
2-Benzyl-2-azaspiro[4.4]nonan-6-ol: This compound has a hydroxyl group instead of an amine group, leading to different chemical and biological properties.
2-Benzyl-2-azaspiro[4.4]nonan-6-carboxylic acid:
2-Benzyl-2-azaspiro[4.4]nonan-6-thiol: The presence of a thiol group in this compound results in distinct chemical behavior and interactions.
The uniqueness of 2-Benzyl-2-azaspiro[4
Properties
Molecular Formula |
C15H22N2 |
|---|---|
Molecular Weight |
230.35 g/mol |
IUPAC Name |
2-benzyl-2-azaspiro[4.4]nonan-9-amine |
InChI |
InChI=1S/C15H22N2/c16-14-7-4-8-15(14)9-10-17(12-15)11-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,16H2 |
InChI Key |
XSLBNUDXCRSMOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(C1)CCN(C2)CC3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


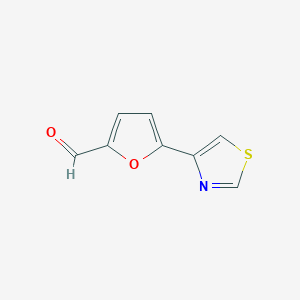
![N-[1-(adamantan-1-yl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13171646.png)
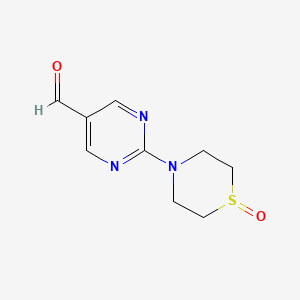
![Methyl 2,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13171655.png)
![1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13171657.png)
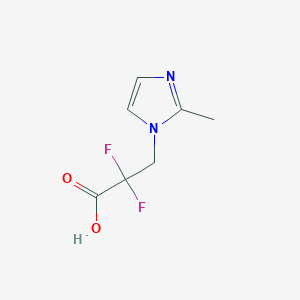
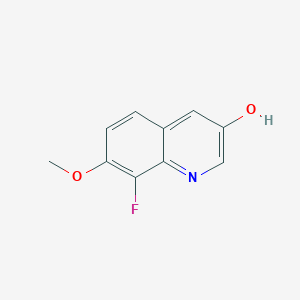
![Methyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13171673.png)
![6-cyclopropyl-1,3-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B13171678.png)
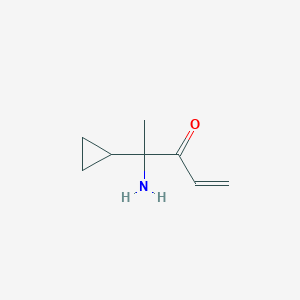
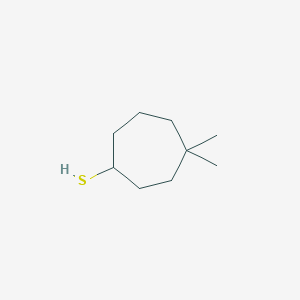
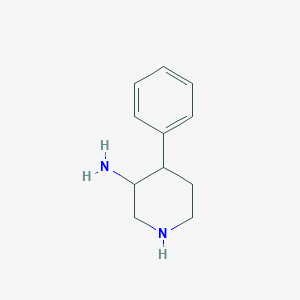
![1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane](/img/structure/B13171698.png)
![5-amino-2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]benzenesulfonamide](/img/structure/B13171702.png)
